molecular formula C15H26O2 B078271 Geranyl valerate CAS No. 10402-47-8

Geranyl valerate

Cat. No. B078271
CAS RN: 10402-47-8
M. Wt: 238.37 g/mol
InChI Key: CVSWGLSBJFKWMW-SDNWHVSQSA-N
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Description

Geranyl valerate belongs to the class of organic compounds known as fatty alcohol esters . It is a natural product found in Artemisia arborescens . It is also known by other names such as (2E)-3,7-Dimethyl-2,6-octadienyl pentanoate, Geranyl pentanoate, and (E)-3,7-Dimethylocta-2,6-dien-1-yl pentanoate .


Synthesis Analysis

While specific synthesis methods for Geranyl valerate were not found, similar compounds like geranyl acetate have been synthesized through enzymatic reactions . For instance, geranyl acetate was synthesized by transesterification of geraniol with ethyl acetate, using Novozyme 435 as a catalyst .


Molecular Structure Analysis

Geranyl valerate has the molecular formula C15H26O2 . The InChI representation is InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+ . The compound’s structure can be represented by the SMILES string CCCCC(=O)OC/C=C(\C)/CCC=C(C)C .


Physical And Chemical Properties Analysis

Geranyl valerate has a molecular weight of 238.37 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Enzymatic Synthesis of Geranyl Esters : Geranyl esters, including geranyl valerate, have been synthesized using enzymatic methods. Studies found that certain lipases and esterases are effective in catalyzing the synthesis of geranyl valerate in solvent-free systems. These methods offer a more environmentally friendly alternative to chemical synthesis (Karra-Chaabouni et al., 1996); (Gryglewicz et al., 2000).

  • Geraniol Production in Saccharomyces cerevisiae : Geraniol, a precursor for geranyl valerate, has been produced in yeast (Saccharomyces cerevisiae). The synthesis of geranyl diphosphate, a key precursor, was optimized to improve geraniol production. This research could have implications for the production of geranyl valerate (Zhao et al., 2016).

  • Production of Geranyl Propionate : Research has been conducted on maximizing the production of geranyl propionate, a compound similar to geranyl valerate, through enzymatic esterification. This work is relevant as it demonstrates the potential of using low-cost biocatalysts for synthesizing similar esters (Ferraz et al., 2015).

  • Biological Activities of Geranyl Compounds : Studies on geranylphenols, which include modifications of geraniol, revealed that these compounds possess significant antifungal activities. This suggests potential applications of geranyl valerate and similar compounds in plant protection and possibly in pharmaceuticals (Espinoza et al., 2014).

  • Biocatalytic Production and Optimization : Several studies have explored the biocatalytic production of geranyl acetate and other esters, focusing on optimizing conditions for higher yields. These findings could be applied to the production of geranyl valerate for industrial purposes (Claon & Akoh, 1994); (Mohamad et al., 2015).

Safety And Hazards

While specific safety data for Geranyl valerate was not found, similar compounds like Geraniol are known to be combustible and can cause skin irritation, allergic skin reactions, and serious eye damage .

Future Directions

The future directions for Geranyl valerate could involve further exploration of its potential biological activities. For instance, Geranyl Isovalerate has been proposed as a potential lead or supplementary molecule in treating and preventing colorectal cancer . Similar research could be conducted for Geranyl valerate.

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWGLSBJFKWMW-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883126
Record name Geranyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity pineapple aroma
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.887-0.900
Record name (E)-Geranyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1799/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl valerate

CAS RN

10402-47-8
Record name Geranyl valerate
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Record name Geranyl valerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name Geranyl valerate
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Record name Geranyl valerate
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Record name GERANYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
A Raal, A Orav, E Arak, T Kailas, M Muurisepp - … -Estonian Academy of …, 2007 - kirj.ee
The volatile constituents from roots of Valeriana officinalis L. were investigated using GC and GC/MS methods. Valerianae radix samples were obtained from retail pharmacies or …
Number of citations: 47 kirj.ee
BR Rajeswara Rao, KP Sastry… - Flavour and …, 2000 - Wiley Online Library
The volatile flower oils of three genotypes of rose‐scented geranium (Pelargonium sp.) commercially cultivated at a high altitude (2200 m above MSL) location (Kodaikanal) in India …
Number of citations: 50 onlinelibrary.wiley.com
JA Kamm, HG Davis, LM McDonough - The Coleopterists' Bulletin, 1983 - JSTOR
… sparsus also responded to geranyl valerate and isovalerate. Geranyl butyrate and isovalerate are believed to be sex attractants (Oleshchenko et al. 1 979a, b), but we could not …
Number of citations: 18 www.jstor.org
K Javidnia, R Miri, M Soltani… - Journal of Essential Oil …, 2008 - Taylor & Francis
… The main components of the oil were octyl butyrate (19.2%), β–caryophyllene (13.9%), octanol (9.6%), geranyl valerate (9.6%) and caryophyllene oxide (5.7%). … 0.6 geranyl valerate …
Number of citations: 15 www.tandfonline.com
H Mostafavi, M Vahiddost… - International Journal of …, 2015 - florajournal.com
… The principal components found were Z-lanceol acetate and geranyl valerate together constituting 20% of the total volatile constituents. Some other constituents identified were (E,Z)-…
Number of citations: 6 www.florajournal.com
I Atemni, H Touijer, K Hjouji, S Tlemcani… - Industrial Crops and …, 2023 - Elsevier
… Some compounds such as cis-Rose oxide, geranyl valerate, and Geranyl formate appeared in P. graveolens essential oil when BM was applied at 0.1%, 0.5%, and 1%. While β-…
Number of citations: 3 www.sciencedirect.com
A Ariño, I Arberas, G Renobales, S Arriaga… - Journal of Essential …, 1999 - Taylor & Francis
Several essential oils obtained from Artemisia absinthium L. from four localities in the Spanish Pyrenees were analyzed by GC/MS. Two chemotypes were detected; a cis-epoxyocimene …
Number of citations: 59 www.tandfonline.com
GR Mallavarapu, BRR Rao, PN Kaul… - Flavour and …, 1998 - Wiley Online Library
… -ene-2-one, (Z)- and (E)-linalol oxides (furanoid), camphor, isopulegol, borneol, terpinen-4-ol, piperitone, citronellyl formate (E)-a-bergamotene, geranyl propionate and geranyl valerate …
Number of citations: 42 onlinelibrary.wiley.com
N Jain, KK Aggarwal, KV Syamasundar… - Flavour and …, 2001 - Wiley Online Library
Indian geranium (Pelargonium sp.) cultivar ‘Bourbon’ was grown in agroclimatic conditions of North Indian plains at Lucknow. The herbaceous parts, on steam distillation, gave 0.13% of …
Number of citations: 47 onlinelibrary.wiley.com
VG Yatsynin, EV Rubanova… - Journal of Applied …, 1996 - Wiley Online Library
… Geranyl propionate Neryl butyrate Geranyl butyrate Geranyl valerate Geranyl hexanoate Geranyl octanoate (E,E)-Farnesyl acetate (E,E)-Farnesyl butyrate (E,E)-Farnesyl hexanoate (E,E…
Number of citations: 63 onlinelibrary.wiley.com

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